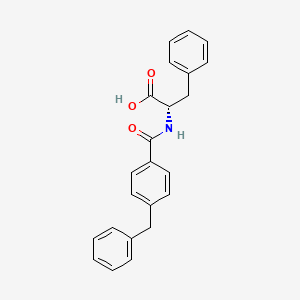

N-(4-Benzylbenzoyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

570400-64-5 |

|---|---|

Molecular Formula |

C23H21NO3 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(2S)-2-[(4-benzylbenzoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H21NO3/c25-22(24-21(23(26)27)16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-14,21H,15-16H2,(H,24,25)(H,26,27)/t21-/m0/s1 |

InChI Key |

GJDNVAXMRANQHW-NRFANRHFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Contextualization Within the L Phenylalanine Derivative Class

L-phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins and a precursor to vital biomolecules like tyrosine and catecholamines. wikipedia.orgdrugbank.com Its derivatives are a cornerstone of medicinal chemistry, with modifications to its structure leading to a diverse array of pharmacological activities. ontosight.aiontosight.ai The addition of various chemical moieties to the L-phenylalanine scaffold can modulate its biological properties, leading to the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. ontosight.aiontosight.ai N-(4-Benzylbenzoyl)-L-phenylalanine fits within this class as a specifically modified derivative, where the amino group is acylated with a 4-benzylbenzoyl group. This modification dramatically alters the molecule's size, hydrophobicity, and potential for intermolecular interactions, setting it apart from simpler derivatives.

Significance of Benzoyl and Benzyl Substituents in Amino Acid Derivatives

The incorporation of benzoyl and benzyl (B1604629) groups into amino acid derivatives is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.

Benzoyl Group: The benzoyl group, with the structure -CO-C₆H₅, is known to influence the biological activity of molecules. wikipedia.org N-benzoyl derivatives of amino acids have been investigated for their potential as growth inhibitors in antitumor screens. nih.gov For instance, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine have demonstrated significant inhibitory activity. nih.gov The benzoyl group can act as a binding element for enzymes and receptors, and its presence can enhance the stability of the parent molecule. wikipedia.orgresearchgate.net In some cases, the benzoylation of amino acids is a key step in the synthesis of more complex, biologically active heterocyclic compounds. ijirset.com

Benzyl Group: The benzyl group (–CH₂–C₆H₅) is another crucial substituent in medicinal chemistry. wikipedia.org It is often used as a protecting group for alcohols and amines during organic synthesis due to its relative stability and ease of removal. wikipedia.orgthieme-connect.com Beyond its role in synthesis, the benzyl ester group of amino acid monomers has been shown to enhance substrate affinity and broaden the substrate specificity of enzymes in chemoenzymatic copolymerization. acs.orgnih.gov This suggests that the benzyl moiety can play an active role in modulating the interaction of the derivative with biological targets.

Stereochemical Considerations and Enantiomeric Purity in L Amino Acid Derivatives

Established Synthetic Pathways for N-Acylated Phenylalanine Derivatives

The creation of N-acylated phenylalanine derivatives relies on robust and well-documented synthetic methodologies. These methods are primarily centered around the formation of a stable amide bond between the amino group of phenylalanine and a carboxylic acid, while ensuring the preservation of the chiral integrity of the L-phenylalanine scaffold.

Peptide Coupling and Amide Bond Formation Strategies

The cornerstone of synthesizing this compound is the formation of an amide bond. This is a fundamental transformation in organic chemistry, and numerous strategies have been developed to achieve it efficiently. numberanalytics.com Direct amidation, reacting a carboxylic acid with an amine, is often facilitated by coupling agents. numberanalytics.com Common coupling reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. researchgate.net

For the synthesis of N-acylated phenylalanine derivatives, a variety of coupling reagents can be employed. These include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium- and uronium-based reagents. numberanalytics.comyoutube.com The choice of coupling reagent and reaction conditions, such as solvent and temperature, is critical to maximize yield and minimize side reactions. numberanalytics.com For instance, the use of n-propanephosphonic acid anhydride (T3P) in a mixture of ethyl acetate and pyridine at low temperatures has been shown to reduce racemization during amide bond formation. nih.gov

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride, which then readily reacts with the amine. numberanalytics.com Enzymatic strategies, utilizing enzymes like proteases, also offer a green and highly selective alternative for amide bond formation under mild conditions. nih.govgoogle.com

| Coupling Reagent Type | Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, activate carboxylic acids for direct amidation. numberanalytics.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Effective for sterically hindered amino acids. |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | High coupling efficiency and suppression of racemization. |

| Phosphonic Anhydrides | n-Propanephosphonic acid anhydride (T3P) | Can minimize racemization under optimized conditions. nih.gov |

| Enzymatic | Proteases (e.g., Papain) | High selectivity and mild reaction conditions. nih.govgoogle.com |

Aromatic Functionalization of Phenylalanine Scaffolds

The phenylalanine scaffold, with its phenyl ring, presents opportunities for further functionalization to introduce diverse chemical properties. Aromatic-aromatic interactions involving phenylalanine residues are significant in the structure and aggregation of peptides. nih.govnih.gov The inherent reactivity of the aromatic ring allows for various modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the phenyl ring of phenylalanine. nih.gov For instance, C-H activation strategies enable the direct introduction of functional groups onto the aromatic ring, avoiding the need for pre-functionalized starting materials. researchgate.netntu.ac.uk This approach has been successfully used for the olefination of phenylalanine residues within peptides. ntu.ac.uk Furthermore, ortho-palladation of L-phenylalanine methyl ester allows for the insertion of molecules like carbon monoxide, leading to the formation of functionalized isoquinoline derivatives. capes.gov.br These methods provide access to a wide range of phenylalanine derivatives with tailored electronic and steric properties. Multivalent glycoconjugates have also been synthesized using aromatic scaffolds to present carbohydrates in a controlled manner. rsc.org

Enantioselective Synthesis and Chiral Control

Maintaining the stereochemical integrity of the L-phenylalanine core is paramount during synthesis, as the biological activity of peptides is often highly dependent on their chirality. Racemization, the formation of an unwanted D-enantiomer, can occur during the activation of the carboxylic acid, particularly under basic conditions. mdpi.com

Several strategies are employed to mitigate racemization. The choice of coupling reagent and base is crucial; for example, using pyridine as a base with TBTU has been shown to reduce racemization of N-acetyl-L-phenylalanine during amidation. mdpi.com Enzymatic methods for the resolution of racemic mixtures of N-acyl-phenylalanine esters offer an effective way to obtain the desired enantiomer with high optical purity. google.comgoogle.com For instance, serine proteinases of microbial origin can selectively hydrolyze the L-ester from a racemic mixture, allowing for the separation of the L-acid and the unreacted D-ester. google.com Additionally, the development of protecting groups for the carboxylic acid function, such as the 4-nitrobenzenesulfonamido group, which is stable during peptide chain elongation and can be activated for coupling, provides another avenue for controlling chirality during solution-phase peptide synthesis. rsc.org

Targeted Derivatization Strategies for Enhanced Research Utility

To expand the functionality of this compound as a research tool, specific chemical moieties can be incorporated. These modifications enable advanced applications such as identifying protein binding partners and tracking the molecule within complex biological systems.

Introduction of Photoreactive Moieties for Covalent Capture Research

Photoreactive groups are invaluable for photoaffinity labeling studies, which aim to identify and characterize molecular interactions. nih.govnih.gov These groups, upon activation with UV light, form highly reactive intermediates that can covalently crosslink to nearby molecules, thus capturing transient interactions. nih.govnih.gov

Commonly used photoreactive moieties include benzophenones, aryl azides, and diazirines. nih.gov A notable example is the synthesis of a photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, which incorporates a benzophenone (B1666685) group. nih.gov This allows for the capture of binding partners upon photoactivation. The strategic placement of such a group on the this compound scaffold would enable researchers to covalently trap and subsequently identify its interacting proteins within a biological context.

| Photoreactive Moiety | Reactive Intermediate | Activation Wavelength | Key Characteristics |

| Benzophenone | Triplet Ketene | ~350-360 nm | Reacts with C-H bonds, relatively stable to ambient light. nih.gov |

| Aryl Azide | Nitrene | ~254-300 nm | Highly reactive, can undergo ring expansion. nih.gov |

| Diazirine | Carbene | ~350-380 nm | Small size, reacts with a wide range of bonds. nih.govnih.gov |

Integration of Click Chemistry Tags

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. nih.govrsc.org These reactions are ideal for labeling biomolecules in complex environments, including living cells. nih.govrsc.org The most prominent click chemistry reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govlumiprobe.com

Incorporating a "clickable" handle, such as a terminal alkyne or an azide, into the structure of this compound opens up a plethora of possibilities for downstream applications. nih.govnih.gov For example, a clickable version of the compound could be used to attach fluorescent dyes for imaging, affinity tags for purification, or other reporter molecules. nih.gov The synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine demonstrates the integration of a terminal alkyne for this purpose. nih.gov This dual-functional molecule, containing both a photoreactive group and a click chemistry handle, allows for a two-step process: first, covalent capture of interacting partners, followed by the attachment of a reporter tag for detection and analysis. The introduction of non-canonical amino acids with click chemistry compatible groups into proteins also allows for their specific labeling. researchgate.net

| Click Chemistry Reaction | Reactive Groups | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | High efficiency, forms a stable triazole ring, requires a copper catalyst. nih.govlumiprobe.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Bioorthogonal (no catalyst needed), fast reaction kinetics. rsc.org |

| Staudinger Ligation | Azide, Phosphine | Bioorthogonal, forms an amide bond. rsc.org |

| Inverse Electron-Demand Diels-Alder | Tetrazine, Trans-cyclooctene | Extremely fast kinetics, bioorthogonal. researchgate.net |

An in-depth examination of the chemical compound this compound reveals a landscape rich with synthetic innovation and opportunities for chemical modification. This article focuses exclusively on its synthetic methodologies, the influence of halogenation on its properties, sustainable manufacturing considerations, and the fundamental mechanisms governing its formation.

Enzymatic and Metabolic Pathway Studies Involving N 4 Benzylbenzoyl L Phenylalanine Excluding Clinical Human Data

Biocatalytic Synthesis and Biotransformation Pathways

The generation of N-(4-Benzylbenzoyl)-L-phenylalanine can be approached through enzymatic methods, which offer high selectivity and environmentally benign reaction conditions compared to traditional chemical synthesis. These biocatalytic routes primarily focus on the modification of the parent amino acid, L-phenylalanine.

The primary enzymatic route for synthesizing N-acyl amino acids like this compound involves the formation of an amide bond between the amino group of L-phenylalanine and the carboxyl group of 4-benzylbenzoic acid. Lipases are a class of enzymes well-suited for this transformation.

Lipases (EC 3.1.1.3), which naturally catalyze the hydrolysis of lipids, can be used in reverse in non-aqueous environments to catalyze esterification and amidation reactions. The enzyme-catalyzed synthesis of an L-phenylalanyl ester of D-glucose has been demonstrated using lipases from Rhizomucor miehei and porcine pancreas, showcasing the versatility of these enzymes in forming new bonds with L-phenylalanine. nih.gov In a typical reaction for the synthesis of the title compound, L-phenylalanine and a suitable ester of 4-benzylbenzoic acid (e.g., methyl 4-benzylbenzoate) would be incubated with a lipase (B570770) such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B) in an organic solvent. The lipase facilitates a transamidation reaction, yielding the desired N-acyl amino acid. The chemoselectivity of lipases is a significant advantage, as they specifically target the amino group for acylation, leaving the carboxyl group of L-phenylalanine untouched, thus avoiding the need for protective group chemistry. researchgate.net

Another potential enzymatic pathway involves ATP-grasp enzymes, which catalyze the ATP-dependent formation of an acyl phosphate (B84403) that can then be used to generate an amide bond. frontiersin.org This pathway is common in bacteria for the synthesis of various N-acyl amino acids. frontiersin.org

Table 1: Potential Enzymes for Biocatalytic Synthesis of this compound

| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrates | Product |

| Lipase | Candida antarctica Lipase B (CALB) | N-Acylation / Amidation | L-phenylalanine, 4-benzylbenzoic acid ester | This compound |

| Acyltransferase | Acyltransferase from Pseudomonas protegens | Friedel-Crafts Acylation (analogous) | Acyl donor, Aromatic acceptor | Aromatic ketone |

| ATP-Grasp Ligase | (Hypothetical) N-acyl amino acid synthetase | Ligation | L-phenylalanine, 4-benzylbenzoic acid, ATP | This compound |

Note: The use of Acyltransferase and ATP-Grasp Ligase for this specific synthesis is hypothetical, based on their known functions.

While not directly producing this compound, amino acid oxidases and ammonia-lyases are crucial enzymes for creating a variety of L-phenylalanine derivatives, which can serve as precursors for further modification.

L-Amino Acid Oxidases (L-AAOs): These enzymes (EC 1.4.3.2) catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. For instance, an L-phenylalanine oxidase from Pseudomonas sp. P-501 converts L-phenylalanine into phenylpyruvate, with the concurrent production of ammonia (B1221849) and hydrogen peroxide. longdom.org Phenylpyruvate is a key intermediate that can be chemically or enzymatically modified and subsequently re-aminated to form a novel amino acid.

Phenylalanine Ammonia-Lyases (PALs): PALs (EC 4.3.1.24) are versatile enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govbohrium.com In the reverse reaction, which is favored by high concentrations of ammonia, PALs can synthesize L-phenylalanine and its analogues from the corresponding cinnamic acids. nih.govbohrium.com This has been extensively used to produce optically pure L-phenylalanine derivatives. frontiersin.org Engineered PALs have shown a broad substrate scope, enabling the synthesis of various substituted phenylalanines. nih.gov A potential two-step chemoenzymatic route could involve the chemical synthesis of 4-benzyl-cinnamic acid, followed by its amination using a PAL to yield 4-benzyl-L-phenylalanine, which could then be acylated on its phenyl ring.

Table 2: Enzymes for L-Phenylalanine Derivatization

| Enzyme | EC Number | Reaction Catalyzed | Precursor | Product |

| L-Phenylalanine Oxidase | 1.4.3.2 | Oxidative deamination | L-Phenylalanine | Phenylpyruvate |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Reversible deamination | L-Phenylalanine | trans-Cinnamic acid |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Asymmetric amination | trans-Cinnamic acid derivatives | L-Phenylalanine derivatives |

Microbial Metabolism and Degradation Pathways

The biodegradation of complex organic molecules like this compound is a key feature of microbial catabolism, particularly in versatile bacteria such as Klebsiella and Pseudomonas. While no studies directly report on the metabolism of this specific compound, a pathway can be proposed based on the known degradation of its constituent parts and structurally similar molecules.

Bacterial degradation would likely initiate with the hydrolysis of the amide bond, a common step in the metabolism of N-acyl amino acids. nih.gov This would be followed by the separate catabolism of the resulting L-phenylalanine and 4-benzylbenzoic acid.

Klebsiella sp. : Studies on Klebsiella sp. CK6 have shown its ability to metabolize L-phenylalanine derivatives. When fed with 4-benzoyl-L-phenylalanine, a compound structurally related to the title compound, Klebsiella sp. CK6 produced phenylethanol and phenylacetic acid as the main metabolites. frontiersin.org This indicates that the bacterium possesses pathways to process the N-acylated phenylalanine structure. The degradation likely proceeds through initial deamination of the phenylalanine moiety, followed by decarboxylation and further modifications of the side chain.

Pseudomonas sp. : Pseudomonas species are renowned for their ability to degrade a vast array of aromatic compounds. nih.gov Pseudomonas putida, for example, degrades phenylacetic acid—a common metabolite of phenylalanine—via a pathway that activates it to phenylacetyl-CoA, which is then catabolized through a series of intermediates to enter central metabolism. researchgate.netnih.gov Furthermore, Pseudomonas sp. strain TR3 can degrade phenylbenzoate by first hydrolyzing the ester bond to yield benzoate (B1203000) and phenol, which are then degraded via the oxoadipate pathway. nih.gov This enzymatic machinery for cleaving aromatic esters and degrading the resulting monomers is directly relevant to the potential breakdown of the 4-benzylbenzoyl moiety.

Based on analogous pathways, a hypothetical metabolic route for this compound in bacteria like Pseudomonas can be constructed.

Amide Bond Hydrolysis : The initial step is the cleavage of the amide bond by an amidase or acylase , yielding L-phenylalanine and 4-benzylbenzoic acid. Pseudomonas species are known to produce AHL-acylases that degrade N-acyl homoserine lactones, demonstrating their capacity for amide bond hydrolysis in complex molecules. acs.org

L-Phenylalanine Degradation : The released L-phenylalanine enters its standard catabolic pathway, often being converted to phenylpyruvate by an aminotransferase, and then to phenylacetic acid . nih.gov

4-Benzylbenzoic Acid Degradation : The degradation of this diarylalkane acid is more speculative. Drawing parallels with diphenylmethane (B89790) degradation, the molecule could be cleaved at the methylene (B1212753) bridge. nih.gov An initial oxidation could form a secondary alcohol, which is further oxidized to a ketone (4-benzoylbenzoic acid ). Subsequent cleavage, possibly by a Baeyer-Villiger monooxygenase-type enzyme, could yield 4-hydroxybenzoic acid and benzoic acid . These are standard aromatic intermediates that are funneled into the β-ketoadipate pathway for complete mineralization. Alternatively, cleavage could yield 4-carboxybenzaldehyde and a benzyl (B1604629) radical/cation, leading to terephthalic acid and benzyl alcohol , which are also degradable.

Table 3: Predicted Microbial Metabolites of this compound and Their Precursors

| Predicted Metabolite | Immediate Precursor | Putative Enzyme Class |

| L-Phenylalanine | This compound | Amidase / Acylase |

| 4-Benzylbenzoic acid | This compound | Amidase / Acylase |

| Phenylpyruvic acid | L-Phenylalanine | Aminotransferase |

| Phenylacetic acid | Phenylpyruvic acid | Decarboxylase |

| 4-Benzoylbenzoic acid | 4-Benzylbenzoic acid | Monooxygenase |

| Benzoic acid | 4-Benzoylbenzoic acid | Hydrolase / Oxygenase |

| 4-Hydroxybenzoic acid | 4-Benzoylbenzoic acid | Hydrolase / Oxygenase |

Impact on Aromatic Amino Acid Biosynthesis Pathways in Model Organisms

The biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway is a tightly regulated process in microorganisms and plants. nih.govresearchgate.net The presence of exogenous aromatic amino acids or their analogues can significantly impact this pathway through feedback inhibition.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), catalyzed by DAHP synthase (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase). nih.gov This is a major control point. In many bacteria, including E. coli, there are three isoenzymes of DAHP synthase, each specifically inhibited by one of the three final products: phenylalanine, tyrosine, or tryptophan. nih.gov

Another key regulatory enzyme is chorismate mutase , which catalyzes the conversion of chorismate to prephenate, the first committed step in phenylalanine and tyrosine biosynthesis. frontiersin.org The activity of this enzyme is often allosterically inhibited by phenylalanine and tyrosine and may be activated by tryptophan. researchgate.net

Table 4: Key Regulatory Enzymes in Aromatic Amino Acid Biosynthesis and Potential Impact of this compound

| Enzyme | EC Number | Pathway Step | Known Allosteric Inhibitors | Potential Effect of this compound |

| DAHP Synthase | 2.5.1.54 | First step of Shikimate Pathway | Phenylalanine, Tyrosine, Tryptophan | Competitive or allosteric inhibition, reducing overall pathway flux. nih.govnih.gov |

| Chorismate Mutase | 5.4.99.5 | Branch point to Phenylalanine/Tyrosine | Phenylalanine, Tyrosine | Allosteric inhibition, reducing synthesis of phenylalanine and tyrosine. frontiersin.orgresearchgate.net |

| Prephenate Dehydratase | 4.2.1.51 | Phenylalanine-specific pathway | Phenylalanine | Allosteric inhibition, specifically blocking phenylalanine synthesis. nih.gov |

Effects on Shikimate Pathway Enzymes

There is no available data to suggest that this compound has been studied for its effects on the enzymes of the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria. Research into how this specific compound might interact with or modulate enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), shikimate kinase, or chorismate synthase has not been published in the scientific literature.

Regulation of Downstream Metabolite Production

Consequently, without information on the compound's influence on the shikimate pathway, there is a lack of data concerning its role in the regulation of downstream metabolite production. The shikimate pathway is a precursor to a wide array of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids. However, no studies have been found that detail how this compound may affect the synthesis of these or any other subsequent metabolic products.

Investigation of Cross-Pathway Interactions and Metabolic Flux

Similarly, the investigation of cross-pathway interactions and metabolic flux related to this compound is an area devoid of public research. Understanding how this compound might influence the distribution of metabolic intermediates between the shikimate pathway and other interconnected pathways, such as glycolysis or the pentose (B10789219) phosphate pathway, remains an open question. No metabolic flux analysis studies involving this compound have been reported.

Based on a comprehensive search of available scientific literature, there is no specific research data, including synthesis, biological activity, or detailed findings, for the chemical compound “this compound”. The user's request for an article detailing future research directions, complete with data tables and specific research findings for this particular molecule, cannot be fulfilled as it would require speculation beyond existing documented science.

Information is available for structurally related but distinct compounds such as p-benzoyl-L-phenylalanine and N-benzoyl-L-phenylalanine, but per the user's strict instructions to focus solely on “this compound”, this information cannot be used.

Therefore, it is not possible to generate the requested article without fabricating information, which would violate the core principles of scientific accuracy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-Benzylbenzoyl)-L-phenylalanine?

- Methodological Answer : The compound can be synthesized via acylating L-phenylalanine with 4-benzylbenzoyl chloride under mild alkaline conditions (e.g., using dichloromethane as a solvent and triethylamine as a base). This method is analogous to the formylation of L-phenylalanine with formyl chloride described for N-formyl-L-phenylalanine . For regioselective acylation, solid-phase peptide synthesis (SPPS) techniques are recommended, where the benzylbenzoyl group is introduced using Fmoc/t-Bu protection strategies to avoid side reactions .

Q. How can spectroscopic techniques (e.g., NMR, MS) validate the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect aromatic proton signals between δ 7.2–7.8 ppm (for benzylbenzoyl and phenylalanine aromatic rings) and α-proton doublets near δ 4.5–4.8 ppm (stereospecific coupling for L-configuration). Compare with NMR data for structurally similar cinnamoyl-phenylalanine derivatives .

- 13C NMR : Carboxylic acid (C=O) at ~170 ppm, benzoyl carbonyl at ~165 ppm.

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 387.2 for C23H21NO3).

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzoyl group. Avoid strong oxidizing agents, as they may degrade the aromatic moieties . For long-term storage, lyophilize the compound and keep desiccated.

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into peptide chains during SPPS?

- Methodological Answer :

- Coupling Efficiency : Use HATU/DIPEA as coupling reagents in DMF to enhance activation of the carboxyl group.

- Side-Chain Protection : Protect the benzylbenzoyl group with photolabile groups (e.g., nitroveratryl) to prevent undesired reactions during peptide elongation .

- Cleavage Conditions : Optimize TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) to retain the benzylbenzoyl moiety post-synthesis.

Q. How to resolve contradictions in reported bioactivity data for benzylbenzoyl-phenylalanine derivatives?

- Methodological Answer :

- Systematic SAR Studies : Vary substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) and assess impact on receptor binding using SPR or fluorescence polarization assays.

- Control Experiments : Include negative controls (e.g., unmodified L-phenylalanine) and validate biological assays with orthogonal methods (e.g., ITC for binding affinity vs. enzymatic assays) .

Q. What analytical strategies ensure purity and stability of this compound in complex matrices (e.g., cell lysates)?

- Methodological Answer :

- HPLC Validation : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA). Compare retention times with synthetic standards.

- Stability Testing : Incubate the compound in PBS or cell culture medium at 37°C, and monitor degradation via LC-MS over 24–72 hours. Adjust pH to 7.4 to minimize hydrolysis .

Q. How to design experiments investigating the photolabile properties of benzylbenzoyl-modified peptides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.